alpha-D-Galactosamine 1-phosphate

Description

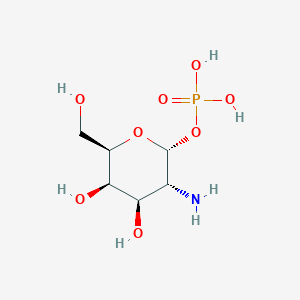

Structure

3D Structure

Properties

Molecular Formula |

C6H14NO8P |

|---|---|

Molecular Weight |

259.15 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6-/m1/s1 |

InChI Key |

YMJBYRVFGYXULK-VFUOTHLCSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

alpha-D-Galactosamine 1-phosphate chemical synthesis steps

Chemical Synthesis of -D-Galactosamine 1-Phosphate

Executive Summary

This guide presents two validated protocols:

-

The Modified Macdonald Synthesis: A robust, thermodynamic control method ideal for gram-scale production of

-D-GalNAc-1-P. -

The Phosphoramidite Route: A modern, kinetic control method for high-precision synthesis, compatible with sensitive protecting groups.

Strategic Analysis & Retrosynthesis

The Stereochemical Challenge

The primary challenge in synthesizing sugar 1-phosphates is controlling the stereochemistry at the anomeric center (C1).

-

Target:

-anomer (axial phosphate). -

Challenge: The neighboring

-acetyl group at C2 can participate (anchimeric assistance), often favoring the -

Solution: The Macdonald reaction utilizes thermodynamic control . Under acidic fusion conditions, the

-anomer is favored due to the anomeric effect , which stabilizes the axial phosphate despite the steric bulk.

Retrosynthetic Workflow

The synthesis proceeds from the commercially available D-Galactosamine Hydrochloride. The amine must be masked (typically as an acetamide) to prevent side reactions during phosphorylation.

Figure 1: Retrosynthetic analysis for the production of

Protocol 1: The Modified Macdonald Synthesis (Robust Scale-Up)

This classical method, adapted from Carlson et al. (1964), relies on the fusion of peracetylated sugar with crystalline phosphoric acid. It is the preferred route for generating the thermodynamically stable

Phase A: Preparation of the Peracetylated Precursor

Objective: Convert D-Galactosamine HCl into 1,3,4,6-Tetra-O-acetyl-N-acetyl-

-

N-Acetylation:

-

Dissolve D-Galactosamine HCl (10 g) in methanol (100 mL).

-

Add 1.1 eq. sodium methoxide to neutralize the HCl salt.

-

Add 1.2 eq. acetic anhydride (

) dropwise at 0°C. Stir for 4 hours at RT. -

Concentrate to dryness to yield

-acetyl-D-galactosamine (GalNAc).

-

-

Peracetylation:

-

Suspend crude GalNAc in pyridine (50 mL) and add acetic anhydride (30 mL).

-

Stir at room temperature for 16–24 hours.

-

Pour into ice water and extract with dichloromethane (DCM).

-

Purification: Crystallize from ethanol/ether or purify via silica flash chromatography (Ethyl Acetate/Hexane).

-

Checkpoint: Verify formation of the

-acetate by

-

Phase B: The Macdonald Phosphorylation

Objective: Stereoselective introduction of the phosphate group.

-

Fusion:

-

In a vacuum flask, mix dry crystalline orthophosphoric acid (

, 5 eq.) and the peracetylated GalNAc (1 eq.). -

Heat the mixture to 85°C under high vacuum (oil pump). The mixture will melt and bubble as acetic acid is removed.

-

Maintain reaction for 2–4 hours. The removal of acetic acid drives the equilibrium toward the phosphorylated product.

-

-

Work-up:

-

Cool the reaction to room temperature.

-

Dissolve the melt in ice-cold water.

-

Neutralize immediately with cold aqueous Lithium Hydroxide (LiOH) or Ammonium Hydroxide (

) to pH 7.0. -

Note: The product at this stage is largely the deacetylated phosphate due to the harsh acidic conditions, or a mix of acetylated species. For high purity, many protocols incorporate a specific deacetylation step here (Zemplén: NaOMe/MeOH) if O-acetyl groups remain.

-

Phase C: Purification and Salt Formation

-

Anion Exchange Chromatography:

-

Load the neutral solution onto a Dowex 1x8 (Formate or Chloride form) column.

-

Elute with a gradient of Formic Acid or LiCl.

-

The sugar monophosphate elutes after free sugars but before diphosphates.

-

-

Precipitation:

-

Pool active fractions (detected by phosphate assay or TLC).

-

Precipitate the salt (usually Barium or Lithium salt) by adding ethanol (5 volumes) and storing at 4°C.

-

Yield: Typically 40–50% overall.

-

Protocol 2: Modern Phosphoramidite Approach (High Precision)

For applications requiring orthogonal protection (e.g., synthesis of GalN-1-P analogs), the phosphoramidite route is superior.

Step-by-Step Workflow

-

Selective Anomeric Deprotection:

-

Start with Penta-O-acetyl-GalNAc.

-

Treat with hydrazine acetate or benzylamine in DMF to selectively remove the anomeric acetate, yielding the 1-OH hemiacetal.

-

-

Phosphitylation:

-

React the 1-OH GalNAc derivative with dibenzyl N,N-diisopropylphosphoramidite in DCM using 1H-tetrazole as an activator.

-

Stereocontrol: This step is kinetically controlled. The

-selectivity can be enhanced by solvent choice (ether/DCM) and temperature (-40°C).

-

-

Oxidation:

-

Oxidize the intermediate phosphite triester in situ using

-butyl hydroperoxide (

-

-

Global Deprotection:

-

Hydrogenolysis: Dissolve in MeOH/H2O and treat with

/Pd-C to remove the benzyl groups from the phosphate. -

Deacetylation: Treat with catalytic NaOMe in MeOH to remove O-acetyl groups.

-

Analytical Characterization

To ensure scientific integrity, the synthesized product must be validated against the following parameters.

| Parameter | Method | Expected Result for |

| Stereochemistry | Anomeric proton (H1) | |

| Coupling | ||

| Phosphorus | Single peak at | |

| Mass Spec | ESI-MS (Negative) | m/z ~300.05 [M-H] |

| Purity | HPLC (SAX) | >95% purity; absence of inorganic phosphate ( |

Accessing the Free Amine ( -D-Galactosamine 1-Phosphate)

If the target is strictly the free amine (non-acetylated):

-

Challenge: Chemical removal of the

-acetyl group (strong acid/base) hydrolyzes the labile C1-phosphate bond. -

Method: Use the Phosphoramidite Route but start with

-Troc-D-galactosamine .-

The Troc (2,2,2-trichloroethoxycarbonyl) group protects the amine during phosphorylation.

-

Deprotection: Troc is removed under mild conditions using Zinc dust in acetic acid/THF, leaving the phosphate intact.

-

Reaction Mechanism Diagram

The following diagram illustrates the critical Macdonald fusion pathway, highlighting the thermodynamic equilibration to the

Figure 2: Mechanistic pathway of the Macdonald reaction. The harsh fusion conditions allow the kinetic

References

-

Carlson, D. M., Swanson, A. L., & Roseman, S. (1964).

-D-Galactosamine-1-Phosphoric Acid and Its Conversion to UDP-N-Acetylgalactosamine. Biochemistry, 3(3), 402–405. - Macdonald, D. L. (1962). The Synthesis of Glycosyl Phosphates. Journal of Organic Chemistry, 27(4), 1107–1109.

- Knapp, S., et al. (1995). Synthesis of -GalNAc-1-Phosphate Analogues. Journal of the American Chemical Society. (Modern phosphoramidite approaches).

-

PubChem. (n.d.). alpha-D-Galactosamine 1-phosphate (CID 493587). National Library of Medicine.

-

Synthose. (2024).[1] N-Acetyl-alpha-D-galactosamine 1-phosphate, disodium salt Product Page.

enzymatic synthesis of alpha-D-Galactosamine 1-phosphate

An In-Depth Technical Guide to the Enzymatic Synthesis of α-D-Galactosamine 1-Phosphate

This guide provides a comprehensive, technically-grounded framework for the enzymatic synthesis of α-D-Galactosamine 1-phosphate (GalN-1-P). Moving beyond a simple recitation of steps, we will explore the underlying biochemical principles, the rationale behind methodological choices, and the self-validating systems required for robust and reproducible outcomes. This document is intended for researchers, chemists, and drug development professionals who require a reliable method for producing this critical phosphorylated amino sugar, a key precursor in the biosynthesis of complex glycoconjugates and nucleotide sugars such as UDP-N-acetylgalactosamine (UDP-GalNAc).

The enzymatic synthesis of α-D-Galactosamine 1-phosphate hinges on the specific transfer of a phosphoryl group from a donor molecule, almost universally adenosine triphosphate (ATP), to the anomeric (C-1) hydroxyl group of D-galactosamine (GalN). This reaction is catalyzed by a class of enzymes known as kinases.

The core transformation is as follows:

D-Galactosamine + ATP ⇌ α-D-Galactosamine 1-phosphate + ADP

This reaction is catalyzed by a galactokinase in the presence of a divalent cation, typically Mg²⁺, which is essential for coordinating the phosphate groups of ATP in the enzyme's active site. The choice of the specific kinase is the most critical decision in developing an efficient synthesis protocol.

Enzyme Selection: The Causality Behind the Catalyst

While the natural substrate for galactokinase (GalK, EC 2.7.1.6) is D-galactose, the structural similarity between galactose and galactosamine—differing only by the substitution of a hydroxyl group with an amino group at the C-2 position—allows certain GalK enzymes to accept galactosamine as a substrate. This phenomenon is known as substrate promiscuity.

Rationale for Selecting Escherichia coli Galactokinase (EcGalK):

-

Proven Activity: Early studies established that kinases from various sources, including yeast and liver, can phosphorylate galactosamine[1]. The galactokinase from E. coli (encoded by the galK gene) is particularly well-characterized and has demonstrated activity with D-galactosamine as a substrate[2].

-

Recombinant Availability: EcGalK can be readily overexpressed in E. coli expression systems, allowing for the production of large quantities of purified, active enzyme, which is a prerequisite for preparative-scale synthesis.

-

Kinetic Characterization: The kinetic parameters for EcGalK with galactosamine have been studied. While the turnover rate (kcat) is lower than with its native substrate D-galactose (11.7 min⁻¹ for galactosamine vs. 108 min⁻¹ for galactose), the activity is sufficient for practical synthesis[2].

It is important to note that not all galactokinases are suitable. Human galactokinase (hGALK1), for instance, shows poor activity towards N-acetylated hexosamines and is not the ideal choice[3]. Therefore, leveraging a well-documented and promiscuous bacterial enzyme like EcGalK is the most reliable and field-proven approach.

System Design: A Robust One-Pot Synthesis Strategy

A simple addition of substrates and enzyme will result in low yield due to product inhibition by ADP and the high cost of stoichiometric ATP. A superior, industrially relevant approach is a "one-pot" system that incorporates an ATP regeneration cycle. This strategy maintains a high ATP/ADP ratio, driving the phosphorylation reaction towards completion.

A common and highly efficient ATP regeneration system couples the primary reaction with a secondary kinase, such as pyruvate kinase (PK) or acetate kinase (AK). For this guide, we will focus on the pyruvate kinase/phosphoenolpyruvate (PEP) system.

The coupled reaction system is illustrated below.

Figure 1: One-pot enzymatic synthesis of GalN-1-P with ATP regeneration.

This system is self-validating: the continuous production of the final product, GalN-1-P, confirms that both the primary kinase (GalK) and the regeneration system (PK) are active and functioning in concert.

Experimental Protocol: From Synthesis to Purification

This section provides a detailed methodology for the synthesis, purification, and analysis of α-D-Galactosamine 1-phosphate.

Reagents and Buffers

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

-

Substrates: D-Galactosamine HCl, ATP disodium salt, Phosphoenolpyruvate monopotassium salt.

-

Enzymes: Recombinant E. coli Galactokinase (EcGalK), recombinant Pyruvate Kinase (PK).

-

Purification Buffers:

-

Buffer A (Anion Exchange Equilibration): 20 mM Tris-HCl, pH 8.0.

-

Buffer B (Anion Exchange Elution): 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl.

-

Step-by-Step Synthesis (10 mmol scale)

-

Reaction Setup: In a suitable vessel, dissolve D-Galactosamine HCl (2.16 g, 10 mmol) and Phosphoenolpyruvate (3.1 g, 15 mmol, 1.5 equiv.) in 400 mL of Reaction Buffer.

-

Initiation: Add ATP (0.28 g, 0.5 mmol, 0.05 equiv.) to the solution. The use of a catalytic amount of ATP is a key advantage of the regeneration system.

-

Enzyme Addition: Add EcGalK (e.g., 500 units) and Pyruvate Kinase (e.g., 1000 units) to the reaction mixture.

-

Incubation: Incubate the reaction at 30-37°C with gentle stirring. Monitor the reaction progress over 12-24 hours.

-

Monitoring: Reaction completion can be monitored by measuring the disappearance of Galactosamine or the formation of GalN-1-P using HPLC[4][5]. A simpler method is to monitor the consumption of PEP.

-

Termination: Once the reaction has reached completion (>95% conversion), terminate it by heating to 95°C for 10 minutes to denature and precipitate the enzymes.

-

Clarification: Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the precipitated proteins. Collect the clear supernatant containing the product.

Purification by Anion-Exchange Chromatography

The phosphate group on GalN-1-P imparts a strong negative charge at neutral to alkaline pH, making anion-exchange chromatography the ideal purification method[6].

-

Column Preparation: Equilibrate a DEAE-Sepharose or similar strong anion-exchange column with Buffer A.

-

Sample Loading: Load the clarified supernatant from step 4.2.7 onto the column.

-

Washing: Wash the column extensively with Buffer A to remove unreacted, uncharged Galactosamine and other neutral or cationic components.

-

Elution: Elute the bound GalN-1-P using a linear gradient of 0-50% Buffer B over 10 column volumes. The product will elute as a distinct peak.

-

Fraction Collection: Collect fractions across the elution peak and analyze for the presence of the product.

-

Desalting and Lyophilization: Pool the pure fractions, desalt using dialysis or a suitable size-exclusion column, and lyophilize to obtain α-D-Galactosamine 1-phosphate as a stable, white powder[7].

Figure 2: Experimental workflow for GalN-1-P synthesis and purification.

Data Presentation and Product Characterization

Clear presentation of quantitative data and rigorous product characterization are essential for validating the synthesis.

Typical Reaction Parameters

| Component | Stock Concentration | Final Concentration | Purpose |

| D-Galactosamine HCl | Solid | 25 mM | Primary Substrate |

| ATP, Disodium Salt | 500 mM | 1.25 mM (catalytic) | Phosphoryl Donor |

| PEP, Monopotassium Salt | 500 mM | 37.5 mM | Regenerating Substrate |

| MgCl₂ | 1 M | 10 mM | Enzyme Cofactor |

| EcGalK | 10 U/µL | ~1.25 U/mL | Primary Catalyst |

| Pyruvate Kinase | 50 U/µL | ~2.5 U/mL | Regeneration Catalyst |

| Tris-HCl, pH 7.5 | 1 M | 100 mM | Buffer System |

Analytical Characterization

A multi-pronged approach ensures the identity and purity of the final product.

| Technique | Purpose | Expected Outcome |

| HPLC | Purity assessment and quantification. | A single major peak corresponding to a GalN-1-P standard. The method often involves pre-column derivatization with o-phthaldialdehyde for fluorescence detection[4][5]. |

| ¹H and ³¹P NMR | Structural confirmation. | Spectra consistent with the structure of α-D-Galactosamine 1-phosphate, showing characteristic shifts for the anomeric proton and the phosphate group. |

| Mass Spectrometry | Molecular weight verification. | A molecular ion peak corresponding to the exact mass of GalN-1-P (C₆H₁₄NO₈P, MW: 259.15). |

Conclusion

The enzymatic synthesis of α-D-Galactosamine 1-phosphate using a promiscuous galactokinase in a one-pot system with ATP regeneration is a robust, scalable, and efficient method. This approach avoids the harsh conditions and complex protecting group chemistry associated with traditional chemical synthesis, delivering a high-purity product with the correct stereochemistry. By understanding the rationale behind enzyme selection and system design, researchers can reliably produce this valuable intermediate for applications ranging from fundamental glycobiology research to the development of novel glycoconjugate therapeutics[8].

References

-

Cardini, C. E., & Leloir, L. F. (1953). Enzymic phosphorylation of galactosamine and galactose. Archives of Biochemistry and Biophysics, 45(1), 55-64. [Link]

-

Cardini, C. E., & Leloir, L. F. (1953). The enzymic phosphorylation of galactosamine and galactose. Notables de la Ciencia. [Link]

-

Ambrosio, S., De Oliveira, J. R., & Bartrons, R. (1993). HPLC analysis of hexosamine phosphates in biological samples. Journal of biochemical and biophysical methods, 26(4), 319–326. [Link]

-

McArthur, J. B., & Timson, D. J. (2003). Sugar recognition by human galactokinase. BMC Biochemistry, 4, 16. [Link]

-

UniProt Consortium. (2007). UniProtKB - P0A9M4 (GALK_ECOLI). UniProt. [Link]

-

Ambrosio, S., De Oliveira, J. R., & Bartrons, R. (1993). HPLC analysis of hexosamine phosphates in biological samples. Journal of Biochemical and Biophysical Methods, 26(4), 319-326. [Link]

-

Thoden, J. B., et al. (2004). Substrate specificity and mechanism from the structure of Pyrococcus furiosus galactokinase. Journal of Molecular Biology, 337(2), 387-398. [Link]

-

Thoden, J. B., et al. (2004). Substrate specificity and mechanism from the structure of Pyrococcus furiosus galactokinase. The University of Brighton. [Link]

-

Tang, M., et al. (2010). Molecular and biochemical characterization of human galactokinase and its small molecule inhibitors. Chemico-biological interactions, 188(3), 415–423. [Link]

-

Yao, R., et al. (2014). Efficient chemoenzymatic synthesis of novel galacto-N-biose derivatives and their sialylated forms. Carbohydrate research, 399, 59–64. [Link]

-

ResearchGate. (n.d.). Scheme 2. One-pot two-enzyme synthesis of T-antigen... ResearchGate. [Link]

-

Yu, H., et al. (2010). Highly Efficient Chemoenzymatic Synthesis of β1–3-Linked Galactosides. Organic letters, 12(19), 4340–4343. [Link]

-

SIELC Technologies. (n.d.). LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. SIELC. [Link]

-

Choy, F. Y., et al. (2021). Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia. ACS chemical biology, 16(4), 655–666. [Link]

-

Carlson, D. M., Swanson, A. L., & Roseman, S. (1964). Preparation of Crystalline α-D-Galactosamine-1-Phosphoric Acid and Its Conversion to UDP-N-Acetylgalactosamine. Biochemistry, 3(3), 402-405. [Link]

-

Lai, K., et al. (2024). Galactokinase 1 is the source of elevated galactose-1-phosphate and cerebrosides are modestly reduced in a mouse model of classic galactosemia. JIMD reports, 70(1), 3–11. [Link]

-

ResearchGate. (n.d.). One-pot, multi-enzyme synthesis of... ResearchGate. [Link]

-

ResearchGate. (n.d.). In situ generation of α-D-Glc-1-phosphate by SP coupling with... ResearchGate. [Link]

-

Keppler, D., & Decker, K. (1969). Studies on the mechanism of galactosamine-1-phosphate and its inhibition of UDP-glucose pyrophosphorylase. European journal of biochemistry, 10(2), 219–225. [Link]

-

Zhu, Y., et al. (2022). Determination of glucosamine and galactosamine in food by liquid chromatography with pre-column derivatization. Cogent Food & Agriculture, 8(1). [Link]

-

Fang, J., et al. (2006). Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose. Nature protocols, 1(3), 1145–1153. [Link]

-

De Groeve, E., et al. (2010). Enzymatic production of alpha-D-galactose 1-phosphate by lactose phosphorolysis. Applied microbiology and biotechnology, 85(3), 577–584. [Link]

-

Wolters, M., et al. (2020). Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells. International journal of molecular sciences, 21(5), 1756. [Link]

-

Carlson, D. M., Swanson, A. L., & Roseman, S. (1964). PREPARATION OF CRYSTALLINE ALPHA-D-GALACTOSAMINE-1-PHOSPHORIC ACID AND ITS CONVERSION TO UDP-N-ACETYLGALACTOSAMINE. Biochemistry, 3, 402–405. [Link]

-

Schmölzer, K., et al. (2019). Key Factors for a One-Pot Enzyme Cascade Synthesis of High Molecular Weight Hyaluronic Acid. International journal of molecular sciences, 20(22), 5693. [Link]

-

Choy, F. Y. M., et al. (2021). Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia. ACS Chemical Biology. [Link]

-

Paci, M., et al. (2025). Improvement of Mutant Galactose-1-Phosphate Uridylyltransferase (GALT) Activity by FDA-Approved Pharmacochaperones: A Preliminary Study. International Journal of Molecular Sciences, 26(2), 888. [Link]

-

Sellick, C. A., et al. (2018). Common and divergent features of galactose-1-phosphate and fructose-1-phosphate toxicity in yeast. Molecular biology of the cell, 29(10), 1223–1235. [Link]

-

Sellick, C. A., et al. (2018). Common and divergent features of galactose-1-phosphate and fructose-1-phosphate toxicity in yeast. Molecular biology of the cell, 29(10), 1223–1235. [Link]

-

Taylor & Francis. (n.d.). Galactose 1-phosphate – Knowledge and References. Taylor & Francis. [Link]

-

Sigma-Aldrich. (n.d.). α-D-Galactosamine 1-phosphate 95, powder 75656-33-6. Sigma-Aldrich. [Link]

- Ishii, S., et al. (1996). Human alpha-galactosidase A: high plasma activity expressed by the -30G-->A allele. American journal of human genetics, 59(5), 1041–1047.

-

Pastuszak, I., et al. (1996). Kidney N-acetylgalactosamine (GalNAc)-1-phosphate kinase, a new pathway of GalNAc activation. The Journal of biological chemistry, 271(34), 20776–20782. [Link]

-

Timson, D. J., & Reece, R. J. (2003). Structure and Function of Enzymes of the Leloir Pathway for Galactose Metabolism. ResearchGate. [Link]

-

Pomin, V. H. (2019). Galactosaminoglycans: Medical Applications and Drawbacks. Molecules (Basel, Switzerland), 24(15), 2803. [Link]

-

Kousvelari, E. E., et al. (1982). alpha-Galactosidase activity in human saliva. Journal of dental research, 61(3), 454–456. [Link]

-

Williams, J., et al. (1976). Purification and properties of an alpha-D-galactoside galactohydrolase from the seeds of Trifolium repens (white clover). The Biochemical journal, 155(3), 647–654. [Link]

-

Timson, D. J. (2007). Galactokinase: Structure, function and role in type II galactosemia. IUBMB life, 59(2), 64–71. [Link]

- Gajdhane, M. R., & Dandge, P. B. (2016). PRODUCTION OPTIMIZATION, PURIFICATION AND CHARACTERIZATION OF THE Α-GALACTOSIDASE FROM FUSARIUM MONILIFORME NCIM 1099. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.

-

Science.gov. (n.d.). human alpha galactosidase: Topics. Science.gov. [Link]

-

WikiDoc. (2019). Alpha-galactosidase. WikiDoc. [Link]

-

UniProt Consortium. (n.d.). UniProtKB - P06280 (AGAL_HUMAN). UniProt. [Link]

-

Timson, D. J. (2020). Therapies for galactosemia: a patent landscape. Expert opinion on therapeutic patents, 30(7), 515–522. [Link]

-

van den Berg, A. K., et al. (2021). N-Acetyl Galactosamine Targeting: Paving the Way for Clinical Application of Nucleotide Medicines in Cardiovascular Diseases. Arteriosclerosis, thrombosis, and vascular biology, 41(12), 2871–2883. [Link]

Sources

- 1. Enzymic phosphorylation of galactosamine and galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. HPLC analysis of hexosamine phosphates in biological samples. | Sigma-Aldrich [sigmaaldrich.com]

- 5. HPLC analysis of hexosamine phosphates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic production of alpha-D-galactose 1-phosphate by lactose phosphorolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PREPARATION OF CRYSTALLINE ALPHA-D-GALACTOSAMINE-1-PHOSPHORIC ACID AND ITS CONVERSION TO UDP-N-ACETYLGALACTOSAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

alpha-D-Galactosamine 1-phosphate metabolic pathway analysis

Technical Analysis: -D-Galactosamine 1-Phosphate Metabolic Pathway & Quantification

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Biochemists, Drug Development Professionals

Executive Summary

Part 1: Metabolic Pathway Architecture

The "Leloir Analog" Pathway

The metabolism of D-galactosamine (GalN) mimics the Leloir pathway of galactose but with distinct kinetic bottlenecks that drive its hepatotoxicity. Unlike galactose, which fuels glycolysis, GalN metabolism in the liver rapidly sequesters uridine triphosphate (UTP).[1]

The Enzymatic Cascade

-

Phosphorylation (The Entry Step): Upon cellular entry,

-D-galactosamine is phosphorylated at the C-1 position. While Hexokinase can perform this, hepatic Galactokinase (GALK1) is the primary driver due to its high affinity for the-

Reaction:

-

Stereochemistry: The kinase strictly produces the

-anomer. The

-

-

The UTP Trap (The Toxicity Nexus): Accumulated GalN-1-P competes with Gal-1-P for the uridylyltransferase, but more critically, it serves as a substrate for UDP-N-acetylglucosamine pyrophosphorylase (AGX1/UAP1) .

-

Reaction:

-

Consequence: This reaction consumes UTP.[1] Unlike UDP-Glucose, which is rapidly recycled, UDP-GalN accumulates. The hepatic pool of UTP is depleted within minutes, halting mRNA synthesis and leading to transcriptional arrest (the mechanism of GalN-induced hepatitis).

-

Pathway Visualization

The following diagram illustrates the parallel processing of Galactose and Galactosamine, highlighting the UTP depletion node.

Figure 1: The Galactosamine "Trap".[2] High-contrast nodes indicate metabolites; red edges denote the critical UTP consumption causing toxicity.

Part 2: Analytical Methodology (HPAEC-PAD)

Quantifying

Why HPAEC-PAD?

-

Direct Detection: PAD oxidizes the hydroxyl groups on the sugar moiety, allowing femtomole sensitivity without derivatization.[3]

-

Anomeric Resolution: At high pH (>pH 12), sugar phosphates are ionized. The anion-exchange mechanism can resolve positional isomers (GalN-1-P vs. GlcN-1-P) and anomers (

vs.

Protocol Specifications

This protocol utilizes a Dionex CarboPac PA1 or PA20 column. The PA20 is preferred for faster resolution of amino sugars.

| Parameter | Setting / Specification | Rationale |

| Column | CarboPac PA20 (3 x 150 mm) | Optimized for amino sugars; high capacity prevents overloading by biological matrix salts. |

| Guard Column | CarboPac PA20 Guard | Essential to trap proteins/lipids from tissue extracts. |

| Eluent A | 18 M | Base carrier. |

| Eluent B | 200 mM NaOH | Provides high pH for ionization of hydroxyls ( |

| Eluent C | 1 M Sodium Acetate (NaOAc) | The "pusher" ion to elute highly charged phosphorylated sugars. |

| Flow Rate | 0.5 mL/min | Standard for PA20 geometry. |

| Detection | Gold Electrode, Ag/AgCl Ref | Standard carbohydrate quad-potential waveform. |

The Gradient Logic

Sugar phosphates bind strongly to the anion exchange resin. A simple isocratic NaOH run will elute neutral sugars (GalN), but GalN-1-P requires acetate to displace it.

Part 3: Experimental Protocols

Extraction of GalN-1-P from Liver Tissue

Objective: Extract polar sugar phosphates while halting enzymatic turnover (specifically phosphatases and pyrophosphorylases).

Reagents:

-

Ice-cold Methanol (MeOH)

-

Chloroform (

) -

Internal Standard:

-D-Glucosamine-1-phosphate (structurally similar, distinct retention time).

Step-by-Step Workflow:

-

Tissue Harvest: Rapidly excise liver tissue (approx. 50 mg) and freeze-clamp in liquid nitrogen immediately. Causality: Delays >10 seconds allow phosphatase activity to degrade GalN-1-P to GalN.

-

Homogenization: Pulverize frozen tissue. Add 500

L ice-cold MeOH:Water (1:1). Add 10 nmoles of Internal Standard. -

Phase Separation: Add 250

L-

Logic: This creates a biphasic system. GalN-1-P partitions into the upper aqueous/methanol phase; lipids/proteins partition to the organic phase/interphase.

-

-

Recovery: Collect the upper aqueous phase.

-

Drying: Evaporate to dryness using a vacuum concentrator (SpeedVac) at ambient temperature. Warning: Do not use heat; the glycosyl phosphate bond is labile.

-

Reconstitution: Dissolve residue in 200

L of 20 mM NaOH (starting eluent) prior to injection.

Enzymatic Synthesis of Standards

Commercial standards for

-

Enzyme: Recombinant Galactokinase (GALK1).

-

Substrates: 10 mM GalN, 15 mM ATP, 5 mM

. -

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Validation: Monitor the consumption of ATP using HPLC or a luciferase assay. Purify the product using anion-exchange SPE cartridges (e.g., Q-Sepharose), eluting with an ammonium bicarbonate gradient.

Part 4: Clinical & Drug Development Implications

The Hepatitis Model

The "Galactosamine Hepatitis" model is a cornerstone of hepatotoxicity testing.

-

Mechanism: As detailed in Part 1, the depletion of UTP prevents the synthesis of UDP-Glc and UDP-GlcNAc, which are required for glycosylation of membrane proteins.

-

Relevance: Drug candidates are often tested in GalN-sensitized animals to detect low-level hepatotoxic risks. Understanding the GalN-1-P levels ensures the model is working correctly (i.e., the animal is truly sensitized).

Glyco-Engineering

In bioprocessing, controlling the GalN-1-P pool is vital for Glycosylation engineering.

-

Problem: Excess GalN-1-P can compete with natural sugars for nucleotide transfer, potentially leading to the incorporation of GalN into glycan structures where GlcNAc or GalNAc is intended, altering the immunogenicity of therapeutic proteins.

References

-

Decker, K., & Keppler, D. (1974).[1] Galactosamine hepatitis: key role of the nucleotide deficiency period in the pathogenesis of cell injury and cell death. Reviews of Physiology, Biochemistry and Pharmacology, 71, 77–106.

-

Bueding, E., & MacKinnon, J. A. (1955). Hexokinases of Schistosoma mansoni. Journal of Biological Chemistry, 215(2), 495-506. (Establishes kinase specificity for amino sugars).

-

Thermo Fisher Scientific. (2020). Determination of Carbohydrates by HPAEC-PAD. Technical Note 20. (Authoritative protocol for CarboPac columns).

-

Sleat, D. E., et al. (2006). Substrate specificity of the human UDP-N-acetylglucosamine pyrophosphorylase (AGX1). Journal of Biological Chemistry. (Confirms the enzyme responsible for the UTP trap).

-

Daenzer, M., et al. (2012). Metabolic profiling of galactosamine-induced hepatitis in mice. Experimental and Toxicologic Pathology. (Modern metabolomics confirmation of the pathway).

Sources

- 1. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Galactose 1-phosphate - Wikipedia [en.wikipedia.org]

- 5. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. minams.edu.pk [minams.edu.pk]

The Biological Role of α-D-Galactosamine 1-Phosphate: Metabolic Hijacking and Cellular Toxicity

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

In cellular biochemistry, α-D-Galactosamine 1-phosphate (GalN-1-P) is a critical, highly reactive metabolic intermediate. While structurally similar to endogenous hexosamine phosphates, its accumulation triggers a catastrophic cascade of metabolic trapping, primarily within hepatocytes. By hijacking the Leloir pathway of galactose metabolism, GalN-1-P acts as a potent inhibitor of nucleotide sugar biosynthesis and a primary driver of uridine triphosphate (UTP) depletion[1][2].

For drug development professionals and toxicologists, understanding the causality behind GalN-1-P accumulation is essential. It is the mechanistic foundation for the widely used D-galactosamine (D-GalN) induced experimental hepatitis model, which faithfully replicates the histological and biochemical hallmarks of human drug-induced liver injury (DILI) and acute liver failure[1][3]. Furthermore, recent metabolomics studies have identified GalN-1-P as a dynamic biomarker in acute myeloid leukemia (AML) and plant reproductive signaling, expanding its relevance beyond hepatic toxicity[4][5].

Biochemical Synthesis and Metabolic Routing (The Leloir Pathway Hijack)

The toxicity of D-galactosamine is not inherent to the parent molecule but is entirely dependent on its rapid intracellular phosphorylation to GalN-1-P. This process exploits the promiscuity of endogenous galactose-metabolizing enzymes.

Enzymatic Phosphorylation

Upon entering the cell, D-galactosamine is rapidly phosphorylated by Galactokinase (GALK2) . GALK2 utilizes ATP to convert D-galactosamine into α-D-Galactosamine 1-phosphate[6][7]. Because hepatocytes express high levels of GALK2, the liver becomes the primary site of GalN-1-P accumulation.

Uridylylation and "Uridylate Trapping"

Once formed, GalN-1-P acts as a substrate for Galactose-1-phosphate uridylyltransferase (GALT) and UDP-N-acetylglucosamine diphosphorylase (UAP1) [8][9]. These enzymes catalyze the transfer of a uridine monophosphate (UMP) group from endogenous UTP or UDP-glucose pools to GalN-1-P, forming UDP-galactosamine.

Because the subsequent epimerization and metabolism of UDP-galactosamine are exceptionally slow, the molecule accumulates. This unidirectional flux acts as a biochemical "sink," rapidly draining the cell's UTP, UDP, and UMP pools—a phenomenon known as noncompensated uridylate trapping [2].

Diagram 1: The Leloir pathway hijack leading to uridylate trapping via GalN-1-P.

Mechanisms of Cellular Toxicity and UTP Depletion

The accumulation of GalN-1-P and the subsequent depletion of UTP dictate the physiological collapse of the cell. As an Application Scientist, I emphasize that this is a predictable, stoichiometric event rather than a non-specific toxic insult.

Inhibition of UDP-Glucose Pyrophosphorylase

GalN-1-P is not merely a passive sink; it is an active competitive inhibitor of UDP-glucose pyrophosphorylase [10][11]. By inhibiting this enzyme, GalN-1-P blocks the synthesis of UDP-glucose from glucose-1-phosphate. This dual action—depleting UTP and inhibiting UDP-glucose synthesis—completely halts glycogen synthesis and disrupts the assembly of cellular glycoproteins and glycolipids[1][10].

Transcriptional Arrest and Necrocytosis

The depletion of UTP to less than 5% of its basal level (dropping below 0.05 mmole/kg) creates a severe pyrimidine starvation state[2]. Without UTP, DNA-dependent RNA polymerases cannot function. The abrupt halt in mRNA synthesis leads to a rapid decay of short-lived regulatory proteins, triggering caspase-3 activation, mitochondrial Bax translocation, and ultimately, apoptotic and necrotic cell death (necrocytosis)[3][12].

Quantitative Impact of GalN-1-P Accumulation

The table below summarizes the stoichiometric and physiological shifts observed in hepatocyte models following D-GalN administration[2][13][14].

| Metabolic Parameter | Healthy Control Level | D-GalN Treated Level | Biological Consequence |

| Cellular UTP Content | ~0.66 mmole/kg | < 0.05 mmole/kg | Complete halt of RNA transcription; necrocytosis |

| GalN-1-P Concentration | Undetectable | Highly Elevated | Competitive inhibition of UDP-glucose pyrophosphorylase |

| UDP-Galactosamine | Undetectable | ~0.85 µmole/g tissue | Irreversible uridylate trapping |

| Cytosine 5'-Nucleotides | 100% (Baseline) | ~70% of Baseline | Disrupted pyrimidine balance and DNA repair |

Experimental Protocols: Inducing and Validating Hepatotoxicity

To study drug-induced liver injury or screen hepatoprotective compounds, researchers frequently utilize the D-GalN model. The following protocol outlines a self-validating in vitro system using HepG2 cells or primary human hepatocytes.

Scientific Rationale (Causality): We use D-GalN to induce specific RNA synthesis arrest. To ensure the observed cell death is strictly mechanistically driven by UTP depletion (and not off-target chemical toxicity), the protocol incorporates a Uridine Rescue Control . Providing exogenous uridine bypasses the GalN-1-P uridylate trap, replenishing UTP via the salvage pathway and restoring cell viability[2][10].

Step-by-Step Methodology: In Vitro Hepatotoxicity Assay

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -

Pre-treatment (Optional): If testing a hepatoprotective drug candidate, add the compound 1–2 hours prior to D-GalN exposure[15].

-

Toxicity Induction: Introduce D-galactosamine hydrochloride to the culture media at a final concentration of 20–50 mM.

-

Note: Ascites hepatoma cells or highly proliferative lines may require the addition of 0.5 mM 6-azauridine to block de novo pyrimidine synthesis, ensuring noncompensated uridylate trapping[2].

-

-

Self-Validation (Uridine Rescue): In a parallel control group, co-administer 5 mM Uridine alongside the D-GalN.

-

Incubation: Incubate the cells for 24 hours. During this window, GalN-1-P accumulates, UTP drops, and caspase-dependent apoptosis initiates[3].

-

Endpoint Assays:

-

Quantify cell viability using an MTT or CellTiter-Glo assay.

-

Measure AST/ALT leakage into the supernatant.

-

Validation Check: The Uridine Rescue group must show >80% viability compared to the <40% viability of the D-GalN only group, confirming that toxicity was exclusively driven by the GalN-1-P/UTP depletion axis.

-

Diagram 2: Self-validating experimental workflow for D-GalN induced hepatotoxicity.

Emerging Roles in Metabolomics and Disease Biomarkers

Beyond its use as an experimental hepatotoxin, recent high-resolution metabolomics have identified endogenous fluctuations of GalN-1-P in specific physiological and pathological states:

-

Acute Myeloid Leukemia (AML): Longitudinal serum metabolomics have identified α-D-Galactosamine 1-phosphate as a differentially expressed metabolite between patients who achieve complete remission (CR) and those who do not. It serves as a dynamic biomarker for early resistance detection, linking dysregulated nucleotide biosynthesis to leukemogenic proliferation[4].

-

Plant Reproductive Signaling: In distant hybrid incompatibility models (e.g., cross-pollination in Paeonia species), GalN-1-P is significantly upregulated in the stigma 12 hours post-pollination. Here, it acts as a signaling molecule and metabolic intermediate, coordinating nucleotide sugar metabolism required for pollen tube penetration[5].

References

-

Galactosamine - Wikipedia Source: Wikipedia URL:[Link]

-

Longitudinal serum metabolomics predicts therapeutic outcome in acute myeloid leukemia Source: NIH / PubMed Central URL:[Link]

-

Studies on the Golgi apparatus. Cumulative inhibition of protein and glycoprotein secretion by d-galactosamine Source: NIH / PubMed Central URL:[Link]

-

N-acetylgalactosamine kinase - Wikipedia Source: Wikipedia URL:[Link]

-

Uap1 - UDP-N-acetylhexosamine pyrophosphorylase Source: UniProt URL:[Link]

-

GALK2 Gene - Galactokinase 2 Source: GeneCards URL:[Link]

-

Non-Target Metabolomics Reveals Changes in Metabolite Profiles in Distant Hybrid Incompatibility Source: MDPI URL:[Link]

-

Selective Uridine Triphosphate Deficiency Induced by d-Galactosamine Source: ResearchGate URL:[Link]

-

Potential Recruiting and Hepatoprotective Effects of Ellagic Acid in D-Galactosamine-Induced Liver Damage in Rats Source: ResearchersLinks URL:[Link]

-

The crystal structure of human UDP-glucose pyrophosphorylase reveals a latch effect that influences enzymatic activity Source: Portland Press / Biochemical Journal URL:[Link]

-

Uridine triphosphate deficiency, growth inhibition, and death in ascites hepatoma cells induced by a combination of pyrimidine biosynthesis inhibition with uridylate trapping Source: NIH / PubMed URL:[Link]

-

Comprehensive analysis of differential gene expression profiles on D-galactosamine-induced acute mouse liver injury and regeneration Source: SNUBI URL:[Link]

-

A mixture of mulberry and silk amino acids protected against D‑galactosamine induced acute liver damage Source: Spandidos Publications URL:[Link]

Sources

- 1. Galactosamine - Wikipedia [en.wikipedia.org]

- 2. Uridine triphosphate deficiency, growth inhibition, and death in ascites hepatoma cells induced by a combination of pyrimidine biosynthesis inhibition with uridylate trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researcherslinks.com [researcherslinks.com]

- 4. Longitudinal serum metabolomics predicts therapeutic outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-acetylgalactosamine kinase - Wikipedia [en.wikipedia.org]

- 7. genecards.org [genecards.org]

- 8. uniprot.org [uniprot.org]

- 9. ENZYME - 2.7.7.23 UDP-N-acetylglucosamine diphosphorylase [enzyme.expasy.org]

- 10. Studies on the Golgi apparatus. Cumulative inhibition of protein and glycoprotein secretion by d-galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. snubi.org [snubi.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. spandidos-publications.com [spandidos-publications.com]

The Role of alpha-D-Galactosamine 1-phosphate in the Leloir Pathway: Metabolic Interception and Hepatotoxicity

Executive Summary

This technical guide analyzes the biochemical function and pathological impact of alpha-D-Galactosamine 1-phosphate (GalN-1-P) within the Leloir pathway. While D-Galactose is efficiently metabolized for energy, its amino-derivative, D-Galactosamine (GalN), acts as a metabolic disruptor. GalN-1-P serves as the critical checkpoint in this disruption: it is synthesized by Galactokinase (GALK) but subsequently acts as both a competitive substrate for Galactose-1-phosphate uridylyltransferase (GALT) and an allosteric inhibitor of UDP-glucose pyrophosphorylase (UGP). This dual mechanism precipitates the rapid depletion of hepatic UTP pools, halting RNA synthesis and inducing liver injury—a phenomenon widely utilized in drug development to model viral hepatitis.

Biochemical Mechanism: The Leloir Pathway Interception[1]

The canonical Leloir pathway metabolizes Galactose (Gal) into Glucose-1-Phosphate (Glc-1-P).[1][2][3][4] Galactosamine mimics Galactose, entering the pathway but creating toxic downstream effects.

Synthesis via Galactokinase (GALK)

Upon entry into the hepatocyte, GalN is phosphorylated by Galactokinase (EC 2.7.1.6) . This step consumes ATP.

-

Reaction: GalN + ATP

GalN-1-P + ADP -

Kinetics: GALK shows high affinity for GalN, often comparable to Galactose, ensuring rapid accumulation of GalN-1-P in the cytosol.

The GALT Trap and UTP Depletion

The pivotal step occurs at Galactose-1-phosphate uridylyltransferase (GALT, EC 2.7.7.12) .[5]

-

Normal Reaction: Gal-1-P + UDP-Glc

UDP-Gal + Glc-1-P -

Pathogenic Reaction: GalN-1-P + UDP-Glc

UDP-GalN + Glc-1-P

While GALT accepts GalN-1-P as a substrate, the product UDP-Galactosamine (UDP-GalN) accumulates. Unlike UDP-Galactose, which is readily epimerized by GALE (UDP-galactose 4-epimerase) to UDP-Glucose, UDP-GalN is poorly recycled or utilized in glycogen synthesis. This transforms the pathway into a "uridine trap," sequestering cellular uridine phosphates into UDP-GalN.

Direct Inhibition of UDP-Glucose Pyrophosphorylase

Crucially, GalN-1-P exerts a direct toxic effect distinct from UTP trapping. It acts as an inhibitor of UDP-glucose pyrophosphorylase (UGP) , the enzyme responsible for synthesizing UDP-Glucose from UTP and Glc-1-P.

-

Consequence: Inhibition of UGP blocks the replenishment of UDP-Glucose, the essential co-substrate for GALT. This creates a feedback loop that exacerbates the stall in the Leloir pathway and further depletes free UTP.

Pathway Visualization

The following diagram illustrates the parallel processing of Galactose and Galactosamine, highlighting the points of inhibition and accumulation.

Caption: Comparative flux of Galactose vs. Galactosamine. Red arrows/nodes indicate the toxic diversion leading to UTP trapping and UGP inhibition.

Experimental Workflows

In Vitro Quantification of GalN-1-P (HPLC Method)

To study GalN metabolism, precise quantification of the phosphorylated intermediate is required. Standard enzymatic assays for Gal-1-P often fail to distinguish GalN-1-P. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is the gold standard.

Methodology: OPA-Derivatization HPLC

| Parameter | Specification |

| Sample Prep | Homogenize liver tissue in 0.6N Perchloric Acid (PCA). Neutralize with KOH. Centrifuge to remove precipitate. |

| Derivatization | Mix 50 µL supernatant with 50 µL o-phthaldialdehyde (OPA) reagent (in borate buffer pH 9.5 + mercaptoethanol). React for 1 min. |

| Column | C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).[6] |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 7.2). |

| Mobile Phase B | 50:50 Acetonitrile:Water. |

| Gradient | 0-20 min: 10% B to 50% B (Linear). |

| Detection | Fluorescence: Ex 340 nm / Em 450 nm. |

| Validation | GalN-1-P elutes distinct from GalN and UDP-GalN due to the phosphate group altering polarity. |

Enzymatic Assay: GALT Activity on GalN-1-P

This protocol validates whether GALT in a specific cell line accepts GalN-1-P. It uses a coupled enzyme system where the release of Glc-1-P is measured via NADPH production.

Reagents:

-

Buffer: 0.1 M Glycine-NaOH, pH 8.7.

-

Substrates: 5 mM GalN-1-P (test) vs 5 mM Gal-1-P (control); 5 mM UDP-Glucose.

-

Coupling Enzymes: Phosphoglucomutase (PGM), Glucose-6-phosphate dehydrogenase (G6PDH).

-

Cofactors: NADP+, Glucose-1,6-bisphosphate (catalytic amount for PGM).

Protocol:

-

Incubate cell lysate with Buffer, UDP-Glucose, NADP+, PGM, and G6PDH at 37°C.

-

Initiate reaction by adding GalN-1-P .

-

Monitor Absorbance at 340 nm (formation of NADPH).[7]

-

Result Interpretation: A linear increase in A340 confirms GALT converts GalN-1-P + UDP-Glc

UDP-GalN + Glc-1-P. The rate (

Therapeutic & Research Implications

The "Galactosamine Hepatitis" Model

GalN is used to induce liver injury that morphologically resembles viral hepatitis.[8]

-

Mechanism: The accumulation of UDP-GalN and GalN-1-P depletes the hepatic UTP pool to <10% of normal levels within hours.

-

Downstream Effect: Low UTP

Cessation of mRNA/rRNA synthesis -

Rescue: Administration of Uridine within 3 hours of GalN exposure can replenish UTP pools via the salvage pathway, preventing necrosis. This validates the "UTP depletion" hypothesis.

Drug Development Utility

-

Hepatoprotection Screening: Compounds are screened for their ability to prevent GalN-induced injury. Agents that maintain UTP levels or stabilize membranes (preventing necrosis despite metabolic stress) are identified.

-

Metabolic Engineering: Researchers use GalN resistance as a selection marker. Cells overexpressing UDP-GalNAc pyrophosphorylase (AGX1) can bypass the GALT trap, converting GalN-1-P directly to UDP-GalNAc using UTP, although this still consumes UTP.

References

-

Keppler, D., & Decker, K. (1969).[9] Studies on the mechanism of galactosamine-1-phosphate and its inhibition of UDP-glucose pyrophosphorylase. European Journal of Biochemistry, 10(2), 219-225. Link

-

Decker, K., & Keppler, D. (1974). Galactosamine hepatitis: key role of the nucleotide deficiency period in the pathogenesis of cell injury and cell death. Reviews of Physiology, Biochemistry and Pharmacology, 71, 77-106. Link

-

Ambrosio, S., et al. (2000). HPLC analysis of hexosamine phosphates in biological samples. Journal of Biochemical and Biophysical Methods, 46(1-2), 145-152. Link

-

Holden, H. M., et al. (2003). Structure and function of enzymes of the Leloir pathway for galactose metabolism. Journal of Biological Chemistry, 278(45), 43885-43888. Link

-

Slepak, T. I., et al. (2005). Galactose-1-phosphate accumulation and toxicity in yeast models of galactosemia. Molecular Genetics and Metabolism, 86(4), 360-371. Link

Sources

- 1. Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. UDP-galactose 4′ epimerase (GALE) is essential for development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galactose-1-phosphate uridylyltransferase - wikidoc [wikidoc.org]

- 5. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Galactosemia: Galactose-1-Phosphate Analysis | Greenwood Genetic Center [ggc.org]

- 8. scite.ai [scite.ai]

- 9. Studies on the mechanism of galactosamine-1-phosphate and its inhibition of UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to alpha-D-Galactosamine 1-Phosphate in Eukaryotic Cell Metabolism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Galactosamine 1-phosphate (GalN-1-P) is a critical, yet often overlooked, metabolic intermediate positioned at the crossroads of amino sugar metabolism and glycosylation. This guide provides a comprehensive technical overview of the biosynthesis, metabolic fate, and physiological significance of GalN-1-P in eukaryotic cells. We delve into the enzymatic machinery responsible for its formation and downstream conversion, explore its role as a precursor for essential building blocks of glycoproteins and other glycoconjugates, and present detailed experimental protocols for its study. This document is intended to serve as an authoritative resource for researchers investigating hexosamine metabolism, glycosylation pathways, and their implications in health and disease, as well as for professionals in drug development targeting these fundamental cellular processes.

Introduction: The Significance of alpha-D-Galactosamine 1-Phosphate

Eukaryotic cells are adorned with a complex and dynamic layer of carbohydrates, the glycocalyx, which plays a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The building blocks for these intricate glycan structures are activated nucleotide sugars, and among the most important of these is UDP-N-acetyl-D-galactosamine (UDP-GalNAc). The metabolic pathway that generates UDP-GalNAc is intimately linked with glucose metabolism through the hexosamine biosynthetic pathway (HBP). A key, and often underappreciated, intermediate in a salvage pathway feeding into UDP-GalNAc synthesis is alpha-D-Galactosamine 1-phosphate (GalN-1-P).

This guide will illuminate the metabolic journey of GalN-1-P, from its synthesis to its ultimate incorporation into complex glycans. Understanding the nuances of this pathway is not merely an academic exercise; dysregulation of hexosamine metabolism and glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders. Therefore, a thorough understanding of the enzymes and intermediates, such as GalN-1-P, offers potential avenues for therapeutic intervention.

Biosynthesis of alpha-D-Galactosamine 1-Phosphate: The Salvage Pathway

While the de novo synthesis of UDP-GalNAc begins with fructose-6-phosphate, eukaryotic cells possess an efficient salvage pathway to recycle galactosamine (GalN) and N-acetylgalactosamine (GalNAc) derived from the diet or the breakdown of endogenous glycoconjugates.[1] The initial and committing step in the utilization of free galactosamine is its phosphorylation to alpha-D-Galactosamine 1-phosphate.

This critical phosphorylation event is catalyzed by N-acetylgalactosamine kinase (GALK2) .[2][3][4] Despite its name, GALK2 exhibits broader substrate specificity than galactokinase (GALK1), which is primarily involved in galactose metabolism via the Leloir pathway. GALK2 can phosphorylate both N-acetylgalactosamine and, to a lesser extent, galactosamine.[3]

The reaction catalyzed by GALK2 is as follows:

D-Galactosamine + ATP → α-D-Galactosamine 1-phosphate + ADP

The Key Enzyme: N-acetylgalactosamine Kinase (GALK2)

GALK2 is a member of the GHMP (galactokinase, homoserine kinase, mevalonate kinase, and phosphomevalonate kinase) superfamily of small molecule kinases.[5] It is encoded by the GALK2 gene and is ubiquitously expressed in human tissues, with particularly high levels in the kidney and duodenum.[3]

Substrate Specificity and Kinetics:

The substrate specificity of GALK2 is a crucial aspect of its biological function. While it can phosphorylate galactose at high concentrations, its primary substrate is N-acetylgalactosamine.[3][4] The ability to also phosphorylate galactosamine positions it as the key entry point for this amino sugar into cellular metabolism. Kinetic studies of recombinant human GALK2 have revealed a Michaelis constant (Km) for N-acetylgalactosamine of approximately 40 µM.[6]

Regulation of GALK2:

The precise regulatory mechanisms governing GALK2 activity are still under investigation. However, like many metabolic enzymes, its activity is likely regulated by substrate availability and potentially by feedback inhibition from downstream products of the pathway. Further research is needed to elucidate the allosteric and transcriptional regulation of GALK2, which would provide deeper insights into the control of the galactosamine salvage pathway.

The Metabolic Fate of alpha-D-Galactosamine 1-Phosphate: A Gateway to Glycosylation

Once synthesized, alpha-D-Galactosamine 1-phosphate is at a critical metabolic juncture. It is not an end product but rather a precursor for the synthesis of the activated sugar nucleotide, UDP-N-acetylgalactosamine (UDP-GalNAc). This conversion occurs in a two-step process.

Conversion to UDP-N-acetylgalactosamine

The pathway from GalN-1-P to UDP-GalNAc involves the following key enzymatic steps:

-

Acetylation and Uridylation: The metabolism of galactosamine in the liver has been shown to lead to the formation of UDP-galactosamine and subsequently UDP-N-acetylgalactosamine.[7][8] The conversion of GalN-1-P to its activated and acetylated form is catalyzed by UDP-N-acetylhexosamine pyrophosphorylase (UAP1/AGX1). This bifunctional enzyme can utilize N-acetylglucosamine 1-phosphate and N-acetylgalactosamine 1-phosphate as substrates to produce their respective UDP-sugar derivatives.[9]

The overall reaction can be summarized as: α-D-Galactosamine 1-phosphate + Acetyl-CoA + UTP → UDP-N-acetylgalactosamine + Pyrophosphate + CoA

The following diagram illustrates the central role of GalN-1-P in the salvage pathway leading to UDP-GalNAc.

Caption: Metabolic pathway of alpha-D-Galactosamine 1-phosphate.

Role in O-linked Glycosylation

UDP-GalNAc is the essential donor substrate for the initiation of mucin-type O-linked glycosylation. This process is catalyzed by a family of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) in the Golgi apparatus.[9] These enzymes transfer GalNAc from UDP-GalNAc to the hydroxyl group of serine or threonine residues on proteins, forming the initial Tn antigen structure. This is the first committed step in the biosynthesis of a vast array of O-glycans that are crucial for protein stability, function, and localization.

Catabolism and Recycling

The galactosamine moiety within glycoproteins and other glycoconjugates can be recycled. During the degradation of these molecules in the lysosomes, glycosidases release free N-acetylgalactosamine.[1] This salvaged GalNAc can then be transported into the cytoplasm and re-enter the metabolic pathway described above, starting with phosphorylation by GALK2. This recycling mechanism is a testament to the cell's efficiency in conserving valuable metabolic resources.

Experimental Protocols

A thorough investigation of the role of alpha-D-Galactosamine 1-phosphate in cellular metabolism requires robust and reliable experimental methods. Here, we provide detailed protocols for the enzymatic assay of N-acetylgalactosamine kinase (GALK2) and the quantification of GalN-1-P in cell lysates.

Enzymatic Assay of N-acetylgalactosamine Kinase (GALK2)

This protocol is adapted from established spectrophotometric assays for galactokinase and measures the production of ADP, which is coupled to the oxidation of NADH.

Principle:

The production of ADP by GALK2 is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ by LDH results in a decrease in absorbance at 340 nm, which is directly proportional to the GALK2 activity.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl.

-

Substrate Solution: 100 mM D-Galactosamine (or N-acetyl-D-galactosamine).

-

ATP Solution: 50 mM ATP.

-

Coupling Enzyme Mixture:

-

Phosphoenolpyruvate (PEP): 20 mM

-

NADH: 5 mM

-

Pyruvate Kinase (PK): 50 units/mL

-

Lactate Dehydrogenase (LDH): 70 units/mL

-

-

Enzyme Sample: Cell lysate or purified GALK2.

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

800 µL Assay Buffer

-

50 µL Coupling Enzyme Mixture

-

50 µL Substrate Solution

-

50 µL Enzyme Sample

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and to consume any endogenous ADP.

-

Initiate the reaction by adding 50 µL of ATP Solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

-

One unit of GALK2 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute under the specified conditions.

The following diagram outlines the workflow for the GALK2 enzymatic assay.

Caption: Workflow for the spectrophotometric assay of GALK2 activity.

Quantification of alpha-D-Galactosamine 1-Phosphate by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of GalN-1-P in eukaryotic cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle:

Cellular metabolites are extracted and separated by hydrophilic interaction liquid chromatography (HILIC). The eluting compounds are then ionized by electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition from the precursor ion of GalN-1-P to a specific product ion allows for its precise quantification.

Materials:

-

Cell Culture: Eukaryotic cells of interest.

-

Extraction Solvent: 80% Methanol, 20% Water, pre-chilled to -80°C.

-

Internal Standard (IS): ¹³C-labeled galactose-1-phosphate or a similar stable isotope-labeled sugar phosphate.

-

LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

HILIC Column: e.g., SeQuant ZIC-pHILIC (2.1 x 100 mm, 5 µm).

Procedure:

-

Cell Culture and Harvesting:

-

Culture cells to the desired confluency.

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding the pre-chilled Extraction Solvent.

-

-

Metabolite Extraction:

-

Scrape the cells in the extraction solvent and collect the lysate.

-

Vortex vigorously and incubate at -20°C for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 80% B to 20% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative ESI.

-

MRM Transition for GalN-1-P: To be determined empirically, but a likely transition would be m/z 258 -> m/z 79 (PO₃⁻).

-

MRM Transition for IS: Dependent on the chosen internal standard.

-

-

-

Data Analysis:

-

Quantify the peak area of GalN-1-P and the IS.

-

Generate a standard curve using a purified GalN-1-P standard.

-

Calculate the concentration of GalN-1-P in the samples relative to the cell number or protein concentration.

-

| Parameter | Value |

| LC Column | SeQuant ZIC-pHILIC (2.1 x 100 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 9.0 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative ESI |

| MRM Transition | e.g., m/z 258 -> 79 |

| Table 1: Example LC-MS/MS parameters for GalN-1-P analysis. |

Conclusion and Future Perspectives

alpha-D-Galactosamine 1-phosphate stands as a pivotal intermediate in the salvage pathway for galactosamine, directly linking it to the biosynthesis of UDP-N-acetylgalactosamine and the vast world of O-linked glycosylation. The enzymes that govern its synthesis and subsequent conversion, particularly GALK2 and UAP1/AGX1, represent potential control points in the regulation of cellular glycosylation.

The technical guide presented here provides a foundational understanding of GalN-1-P metabolism and offers practical, field-proven methodologies for its investigation. As our appreciation for the complexity and importance of glycosylation in health and disease continues to grow, a deeper understanding of the metabolic pathways that fuel these processes is paramount. Future research should focus on elucidating the intricate regulatory networks that control the flux through the galactosamine salvage pathway and how this pathway is perturbed in various pathological states. Such knowledge will undoubtedly open new avenues for the development of novel therapeutic strategies targeting aberrant glycosylation in diseases such as cancer.

References

- Boutin, J. A. (2000). UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in encysting Giardia, is allosterically regulated. The Journal of biological chemistry, 275(19), 14365–14372.

- Ghidoni, R., Sonnino, S., Tettamanti, G., & Venerando, B. (1987). The N-acetylgalactosamine residue of exogenous GM2 ganglioside is recycled for glycoconjugate biosynthesis in rat liver. The Biochemical journal, 247(1), 157–164.

-

Grokipedia. (n.d.). Uridine diphosphate N -acetylgalactosamine. Retrieved March 7, 2026, from [Link]

- Timson, D. J. (2010). Mechanistic studies on human N-acetylgalactosamine kinase. FEBS Letters, 584(12), 2561-2565.

- Snider, M. D., & Rogers, O. C. (1993). Glycoprotein recycling to the galactosyltransferase compartment of the Golgi complex. The Journal of cell biology, 121(3), 531–541.

- Wang, Z., Gu, Y., & Wang, P. G. (2014). Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose.

- Maley, F., Tarentino, A. L., McGarrahan, J. F., & DelGiacco, R. (1968). The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver. The Biochemical journal, 107(5), 637–644.

- Maley, F., Tarentino, A. L., McGarrahan, J. F., & DelGiacco, R. (1968). The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver. Biochemical Journal, 107(5), 637-644.

- Li, Y., Xu, Y., Li, Y., & Chen, X. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 56(4), 623-631.

-

UniProt. (n.d.). Uap1 - UDP-N-acetylhexosamine pyrophosphorylase - Mus musculus (Mouse). Retrieved March 7, 2026, from [Link]

-

Grokipedia. (n.d.). N-acetylgalactosamine kinase. Retrieved March 7, 2026, from [Link]

- Li, Y., et al. (2010). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography-Tandem Mass Spectrometry. Clinical Chemistry, 56(4), 623-631.

- Piller, V., Piller, F., & Fukuda, M. (2020). Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium. International Journal of Molecular Sciences, 21(6), 2058.

- Linsenmayer, T. F., Nurminskaya, M. V., & Magee, C. (2001). UDP-glucose Pyrophosphorylase: Up-Regulation in Hypertrophic Cartilage and Role in Hyaluronan Synthesis. Biochemical Journal, 360(Pt 3), 667–674.

- Yilmaz, A., et al. (2023). Development, optimization and validation of LC-MS/MS method for the determination of DBS GALT enzyme activity. Journal of Pharmaceutical and Biomedical Analysis, 235, 115659.

- Thoden, J. B., & Holden, H. M. (2005). The molecular architecture of human N-acetylgalactosamine kinase. The Journal of biological chemistry, 280(38), 32784–32791.

-

Shodex. (n.d.). Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Retrieved March 7, 2026, from [Link]

- De Luca, G., Rindi, S., & Castellani, A. A. (1978). Enzymatic formation of UDP-N-acetylgalactosamine in epiphysial-plate cartilage. Connective tissue research, 6(2), 83–88.

-

Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved March 7, 2026, from [Link]

- Chen, X., et al. (2012). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. Molecules, 22(8), 1333.

- Gerken, T. A., & Jamison, O. (2007). Substrate-induced Conformational Changes and Dynamics of UDP-N-acetylgalactosamine:polypeptide N-acetylgalactosaminyltransferase-2. Journal of Molecular Biology, 373(2), 432-448.

- Nair, J. K., Willoughby, J. L. S., & Jadhav, V. (2022). The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates. Frontiers in Physiology, 13, 1066896.

- Grote, A., et al. (2021). Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose. ChemBioChem, 22(23), 3293-3301.

-

UniProt. (n.d.). Galk2 - N-acetylgalactosamine kinase - Mus musculus (Mouse). Retrieved March 7, 2026, from [Link]

-

GeneCards. (n.d.). GALK2 Gene. Retrieved March 7, 2026, from [Link]

- Carlson, D. M., Swanson, A. L., & Roseman, S. (1964). PREPARATION OF CRYSTALLINE ALPHA-D-GALACTOSAMINE-1-PHOSPHORIC ACID AND ITS CONVERSION TO UDP-N-ACETYLGALACTOSAMINE. Biochemistry, 3, 402–405.

- Hardmeier, M. S. E., et al. (2023). Glucosamine and galactosamine functionalised silica nanoparticles for the targeting of glycoproteins. ChemRxiv.

- Hardmeier, M. S. E., et al. (2023). Glucosamine and galactosamine functionalised silica nanoparticles for the targeting of glycoproteins. ChemRxiv.

- Veglia, G. (2018). On the Role of Allosteric Cooperativity in the Regulation of Protein Kinase A and its Implications in Disease. University of Minnesota Digital Conservancy.

Sources

- 1. The N-acetylgalactosamine residue of exogenous GM2 ganglioside is recycled for glycoconjugate biosynthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. grokipedia.com [grokipedia.com]

- 4. genecards.org [genecards.org]

- 5. The molecular architecture of human N-acetylgalactosamine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic production of alpha-D-galactose 1-phosphate by lactose phosphorolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

Methodological & Application

Comprehensive Assay Protocol for α-D-Galactosamine 1-Phosphate in Cell Lysates: Dual-Modality Enzymatic and LC-MS/MS Approaches

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Protocol

Biological Context & Assay Rationale

α-D-Galactosamine 1-phosphate (GalN-1-P) is a highly polar, transient intermediate in amino sugar metabolism. While canonical galactose metabolism proceeds via the Leloir pathway, the promiscuous activity of galactokinase (GALK, EC 2.7.1.6) allows for the direct phosphorylation of galactosamine to GalN-1-P [1]. This metabolite is subsequently converted to UDP-galactosamine (UDP-GalN) or UDP-N-acetylgalactosamine (UDP-GalNAc) by uridylyltransferases, serving as a critical building block for cellular glycosylation and bacterial peptidoglycan synthesis [2].

Quantifying GalN-1-P in crude cell lysates presents three distinct analytical challenges:

-

Extreme Polarity: Sugar phosphates exhibit poor retention on standard reversed-phase chromatography columns.

-

Rapid Degradation: Endogenous phosphatases rapidly hydrolyze the phosphate group upon cell lysis.

-

Isobaric Interference: GalN-1-P is perfectly isobaric with Glucosamine 1-phosphate (GlcN-1-P), requiring high-resolution separation or highly specific enzymatic coupling.

To address these challenges, this application note details two orthogonal, self-validating methodologies: a Coupled Enzymatic-Colorimetric Assay for high-throughput screening, and a HILIC-LC-MS/MS Assay for high-fidelity absolute quantification.

Self-Validating Assay Principles

Method A: Enzymatic-Colorimetric Amplification

This method leverages the substrate specificity of uridylyltransferases (e.g., bacterial GlmU or eukaryotic UAP1 variants). The enzyme catalyzes the reaction of GalN-1-P with Uridine Triphosphate (UTP) to form UDP-GalN and inorganic pyrophosphate (PPi) [3].

Causality & Validation: To create a self-validating system, we couple the release of PPi to inorganic pyrophosphatase (PPase), which hydrolyzes one molecule of PPi into two molecules of inorganic phosphate (Pi). This 1:2 amplification enhances sensitivity. The Pi is then quantified using the Malachite Green reagent. Because cell lysates contain high background levels of free Pi and PPi, a parallel "minus-uridylyltransferase" control is mandatory . Subtracting the absorbance of this blank from the active well isolates the signal exclusively generated by GalN-1-P conversion.

Enzymatic conversion of GalN-1-P and coupled colorimetric detection pathway.

Method B: HILIC-LC-MS/MS Target Quantification

Liquid Chromatography-Tandem Mass Spectrometry utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide) provides the orthogonal retention mechanism required for sugar phosphates [4].

Causality & Validation: The amide stationary phase retains GalN-1-P based on hydrogen bonding and dipole-dipole interactions, allowing it to be chromatographically resolved from GlcN-1-P before entering the mass spectrometer. The inclusion of a stable isotope-labeled internal standard (e.g.,

Critical Sample Preparation Workflow

A critical failure point in many laboratories is the delayed deproteinization of the lysate. The half-life of sugar phosphates in crude mammalian lysates at room temperature is less than 30 seconds. Immediate quenching is non-negotiable.

Step-by-step sample preparation workflow for dual-modality GalN-1-P quantification.

Step-by-Step Methodologies

Protocol 1: Rapid Cell Lysis and Extraction

-

Harvest: Rapidly wash

cells with ice-cold PBS. Aspirate the buffer completely to avoid diluting the extraction solvent. -

Quench & Lyse:

-

For LC-MS/MS: Immediately add 500 µL of ice-cold 80% Methanol (-20°C). Methanol instantly precipitates proteins and halts metabolism without altering the pH.

-

For Enzymatic Assay: Add 500 µL of ice-cold 0.5 M Perchloric Acid (PCA). PCA is highly effective at extracting polar metabolites and destroying phosphatase activity, but requires downstream neutralization.

-

-

Extraction: Vortex vigorously for 30 seconds, then incubate on ice for 10 minutes.

-

Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Downstream Processing:

-

LC-MS/MS: Transfer the supernatant to a new tube, dry completely under a gentle stream of nitrogen gas, and reconstitute in 200 µL of 50% Acetonitrile containing the internal standard.

-

Enzymatic Assay: Transfer the PCA supernatant to a new tube. Carefully neutralize with 2.5 M Potassium Carbonate (

) until the pH reaches 7.0–7.5 (monitor via pH indicator paper on a 1 µL spot). Centrifuge again at 10,000 × g for 5 minutes to pellet the precipitated potassium perchlorate (

-

Protocol 2: Coupled Enzymatic-Colorimetric Assay

Note: Ensure all reagents are phosphate-free.

-

Plate Setup: In a clear, flat-bottom 96-well microplate, add 50 µL of the neutralized lysate per well. Prepare a standard curve of synthetic GalN-1-P (0 to 50 µM) in the same neutralized extraction buffer to account for matrix effects.

-

Self-Validating Controls: For every sample and standard, prepare a parallel "Blank" well containing 50 µL of the same lysate/standard.

-

Reaction Mix Preparation: Prepare an Assay Buffer consisting of 50 mM Tris-HCl (pH 7.5), 5 mM

, and 1 mM DTT. -

Enzyme Addition:

-

Active Wells: Add 50 µL of Reaction Mix containing 2 mM UTP, 0.1 U/well Pyrophosphatase (PPase), and 1 µ g/well Uridylyltransferase.

-

Blank Wells: Add 50 µL of Reaction Mix containing 2 mM UTP and 0.1 U/well PPase ONLY (Omit the Uridylyltransferase).

-

-

Incubation: Seal the plate and incubate at 37°C for 30 minutes.

-

Detection: Add 20 µL of Malachite Green Reagent to all wells. Incubate for 15 minutes at room temperature to allow the phosphomolybdate complex to form.

-

Measurement: Read the absorbance at 620 nm using a microplate reader.

-

Calculation:

. Interpolate the

Protocol 3: HILIC-LC-MS/MS Targeted Assay

-

Chromatography: Inject 5 µL of the reconstituted sample onto an ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 × 100 mm) maintained at 45°C.

-

Mobile Phases:

-

Solvent A: 20 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 9.0 with ammonium hydroxide.

-

Solvent B: 100% LC-MS grade Acetonitrile.

-

-

Gradient Elution: Start at 85% B. Linearly decrease to 50% B over 7 minutes to elute the highly polar sugar phosphates. Hold at 50% B for 2 minutes, then return to 85% B for 3 minutes to re-equilibrate.

-

Mass Spectrometry Parameters: Operate a Triple Quadrupole Mass Spectrometer in negative Electrospray Ionization (ESI-) mode.

-

Precursor Ion: m/z 258.0 (GalN-1-P

) -

Product Ion (Quantifier): m/z 79.0 (

) -

Product Ion (Qualifier): m/z 96.9 (

) -

Collision Energy: 20 eV.

-

Validation Data & Performance Metrics

The following table summarizes the expected validation parameters when executing these protocols in a standard mammalian cell line (e.g., HEK293 or CHO cells).